4-methyl-5H-pteridin-6-one chemical structure and IUPAC name
4-methyl-5H-pteridin-6-one chemical structure and IUPAC name
Introduction
The pteridine ring system, a fused heterocycle of pyrazine and pyrimidine rings, represents a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Molecules built upon this core are integral to life, functioning as enzymatic cofactors (e.g., biopterin, folic acid) and signaling molecules.[3] Their remarkable structural diversity and broad range of biological activities have made them attractive targets for synthetic chemists and drug development professionals. Pteridine derivatives have been successfully developed as therapeutics for cancer and inflammatory diseases, with several compounds approved by the FDA or advancing through clinical trials.[1][4]
This guide provides a comprehensive technical overview of a specific derivative, 4-methyl-7,8-dihydropteridin-6(5H)-one. While this specific molecule is not extensively documented in the literature, its structure represents a logical extension of the well-studied pteridinone class. By leveraging established principles of pteridine chemistry, this document will detail its chemical structure, propose a robust synthetic pathway with detailed protocols, and discuss its potential applications in drug discovery based on the known pharmacology of related analogues. This guide is intended for researchers and scientists who require a deep, practical understanding of this chemical entity.
Part 1: Molecular Profile and Chemical Structure
IUPAC Nomenclature and Structural Elucidation
The pteridine core is numbered according to IUPAC conventions, which is critical for the unambiguous identification of its derivatives.[5] The name "4-methyl-5H-pteridin-6-one" implies a methyl group at position C4, a ketone at C6, and a hydrogen atom at N5. The "5H" designation, along with the oxo group at C6, indicates a partially saturated pyrazine ring. A more precise and stable tautomeric form is 4-Methyl-7,8-dihydropteridin-6(5H)-one . This guide will proceed with this more stable and chemically accurate representation.
Chemical Structure Diagram
The structure consists of a dihydropyrazinone ring fused to a methyl-substituted pyrimidine ring.
Caption: 2D structure of 4-Methyl-7,8-dihydropteridin-6(5H)-one.
Physicochemical Properties
| Property | Value (Estimated) | Source/Basis |
| Molecular Formula | C₇H₈N₄O | - |
| Molecular Weight | 164.17 g/mol | - |
| IUPAC Name | 4-methyl-7,8-dihydropteridin-6(5H)-one | - |
| XLogP3 | -0.8 | Calculated |
| Hydrogen Bond Donors | 2 | (N5-H, N8-H) |
| Hydrogen Bond Acceptors | 3 | (N1, N3, C6=O) |
| Appearance | Off-white to pale yellow solid | Analogy to other pteridinones[8] |
| Solubility | Sparingly soluble in water, soluble in DMSO | Analogy to other pteridinones |
Part 2: Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most reliable and versatile method for constructing the pteridine core is the Gabriel-Isay condensation .[9] This classical approach involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[2] This strategy is chosen for its high convergence, tolerance of various functional groups, and well-documented success in producing a wide array of pteridine derivatives.
For the synthesis of 4-methyl-7,8-dihydropteridin-6(5H)-one, the logical precursors are:
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4,5-Diamino-6-methylpyrimidine: This provides the substituted pyrimidine portion of the final molecule.
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Chloroacetaldehyde (or a synthetic equivalent): This two-carbon electrophile will react with the diamine to form the dihydropyrazinone ring.
The causality for this choice lies in the differential reactivity of the amino groups on the pyrimidine ring. The condensation is regioselective and proceeds under relatively mild conditions to afford the desired heterocyclic system.[9]
Workflow Diagram: Synthetic Pathway
Caption: Proposed Gabriel-Isay synthesis workflow.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that the process can be monitored and validated at each stage.
Objective: To synthesize 4-methyl-7,8-dihydropteridin-6(5H)-one.
Materials:
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4,5-Diamino-6-methylpyrimidine (1.0 eq)
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Chloroacetaldehyde (50% w/w in H₂O, 1.1 eq)
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Sodium acetate
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Acetic acid
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Deionized water
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Ethanol
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5-diamino-6-methylpyrimidine (e.g., 1.38 g, 10 mmol) in 50 mL of an aqueous acetate buffer (0.1 M, pH 4.5).
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Rationale: The acidic buffer facilitates the reaction by protonating the carbonyl of the aldehyde, making it more electrophilic, without fully protonating the less basic amino group required for the initial nucleophilic attack.
-
-
Addition of Reagent: While stirring, add chloroacetaldehyde (1.1 eq, e.g., 1.73 g of 50% solution, 11 mmol) dropwise to the solution at room temperature.
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Reaction: Heat the mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
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Validation: The disappearance of the starting diamine spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. A precipitate should form.
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Filter the crude solid using a Büchner funnel and wash with cold deionized water (2 x 20 mL) followed by cold ethanol (1 x 20 mL) to remove residual starting materials and buffer salts.
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Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography provides a high degree of purity, which is essential for accurate characterization and biological testing.
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Characterization Protocol
Objective: To confirm the structure and purity of the synthesized compound.
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI-MS) in positive ion mode.
-
Expected Result: A prominent peak at m/z = 165.08 [M+H]⁺, confirming the molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Method: Dissolve ~5-10 mg of the pure compound in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra.
-
Rationale: DMSO-d₆ is used due to its ability to dissolve a wide range of heterocyclic compounds and to clearly resolve exchangeable N-H protons.
-
Expected Spectral Data:
Nucleus Chemical Shift (δ, ppm) (Predicted) Multiplicity Assignment ¹H ~10.5 broad singlet N5-H ¹H ~8.0 singlet N8-H ¹H ~7.8 singlet C2-H ¹H ~4.2 singlet C7-H₂ ¹H ~2.4 singlet C4-CH₃ ¹³C ~165 - C6 (C=O) ¹³C ~158 - C4 ¹³C ~152 - C8a ¹³C ~145 - C2 ¹³C ~120 - C4a ¹³C ~45 - C7 | ¹³C | ~22 | - | C4-CH₃ |
-
-
Infrared (IR) Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR).
-
Expected Result: Characteristic peaks corresponding to N-H stretching (~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C=N/C=C stretching (~1550-1620 cm⁻¹).
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Part 3: Biological Significance and Therapeutic Applications
The Pteridinone Scaffold in Drug Discovery
Pteridinone derivatives are a cornerstone of modern medicinal chemistry. Their rigid, planar structure and array of hydrogen bond donors and acceptors make them ideal scaffolds for interacting with biological targets, particularly the ATP-binding pockets of kinases.[4]
-
Oncology and Immunology: A prominent example is the discovery of pteridin-7(8H)-one derivatives as potent and selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases.[4] These compounds demonstrate how the pteridinone core can be optimized to achieve high potency (IC₅₀ in the low nanomolar range) and selectivity against other kinases.[4]
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Anti-inflammatory and Antiviral Activity: The pteridine scaffold is also explored for its anti-inflammatory and antimicrobial properties.[1] The structural similarity to endogenous purines allows these molecules to interfere with various metabolic and signaling pathways.
Hypothesized Mechanism and SAR Insights
The introduction of a methyl group at the C4 position of the 7,8-dihydropteridin-6(5H)-one core is a strategic modification. Based on established Structure-Activity Relationships (SAR) in similar heterocyclic systems, this modification can have several predictable effects:
-
Increased Lipophilicity: The methyl group increases the molecule's lipophilicity compared to the unsubstituted parent. This can enhance membrane permeability and oral bioavailability, which are critical parameters in drug development.
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Steric Influence: The methyl group can provide a crucial steric "bump" that either enhances binding to a desired target by fitting into a specific hydrophobic pocket or prevents binding to off-targets, thereby improving selectivity.
-
Metabolic Blocking: The C4 position in some heterocyclic rings can be susceptible to metabolic oxidation. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life in vivo.
Given the success of related pteridinones as kinase inhibitors, it is plausible that 4-methyl-7,8-dihydropteridin-6(5H)-one could exhibit inhibitory activity against various kinases. Its evaluation in broad kinase screening panels would be a logical first step in elucidating its therapeutic potential.
Conclusion and Future Directions
4-Methyl-7,8-dihydropteridin-6(5H)-one is a promising, albeit under-investigated, member of the pteridinone family. This guide has established its precise chemical identity, provided a robust and verifiable synthetic protocol based on the Gabriel-Isay condensation, and outlined a comprehensive characterization strategy.
The true value of this molecule lies in its potential as a scaffold for drug discovery. Building upon the extensive research into related pteridinones, future work should focus on:
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Biological Screening: Evaluating the compound against a diverse panel of kinases and other therapeutically relevant enzymes.
-
Further Derivatization: Exploring substitutions at other positions (e.g., at the N5 or N8 positions) to build a focused library for SAR studies.
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Computational Modeling: Using molecular docking to predict potential biological targets and guide the design of more potent and selective analogues.
By combining rational synthesis with systematic biological evaluation, 4-methyl-7,8-dihydropteridin-6(5H)-one and its derivatives could emerge as valuable leads in the development of next-generation therapeutics.
References
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Al-Diksin, A. A., & Al-Amood, H. K. (2015). Synthesis and Biological Activity Study of Some New Pteridine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 899-906. [Link]
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Wang, A., et al. (2022). Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 65(3), 2694–2709. [Link]
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PubChem. (n.d.). 7,8-dihydro-5H-pteridin-6-one. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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